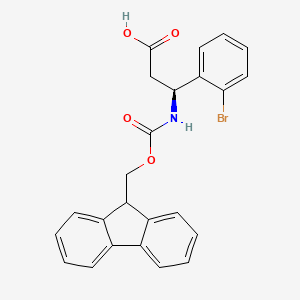

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid

CAS No.: 507472-17-5

Cat. No.: VC8122140

Molecular Formula: C24H20BrNO4

Molecular Weight: 466.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 507472-17-5 |

|---|---|

| Molecular Formula | C24H20BrNO4 |

| Molecular Weight | 466.3 g/mol |

| IUPAC Name | (3S)-3-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C24H20BrNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 |

| Standard InChI Key | DXTFQBWZFOPYGV-QFIPXVFZSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4Br |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Br |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Br |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named (3S)-3-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, reflecting its stereochemistry and functional groups. Common synonyms include:

-

Fmoc-L-2-Bromophenylalanine

-

N-Fmoc-3-amino-3-(2-bromo-phenyl)-propionic acid

-

2-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine .

Molecular Formula and Weight

Structural Features

-

Core Structure: A propanoic acid backbone with:

-

An Fmoc group at the amino position.

-

A 2-bromophenyl substituent at the β-carbon.

-

-

Stereochemistry: The (S)-configuration at the chiral center ensures compatibility with natural L-amino acids in peptide chains .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 220497-47-2, 507472-17-5 | |

| PubChem CID | 22831636, 7023385 | |

| InChI Key | DXTFQBWZFOPYGV-QFIPXVFZSA-N | |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@@HC4=CC=CC=C4Br |

Physical and Chemical Properties

Thermodynamic Data

Solubility and Stability

-

Solubility: Soluble in dimethyl sulfoxide (DMSO) and dichloromethane; sparingly soluble in water .

-

Storage: Requires storage at -20°C in a sealed, moisture-free environment to prevent degradation .

Spectroscopic Data

-

IR Spectroscopy: Key peaks include:

-

NMR: ¹H NMR (DMSO-d₆) signals for the fluorenyl protons (δ 7.2–7.8 ppm) and bromophenyl aromatic protons (δ 7.4–7.6 ppm).

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via Fmoc protection of L-2-bromophenylalanine:

-

Amino Acid Activation: L-2-bromophenylalanine reacts with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in basic aqueous conditions.

-

Workup: The product is purified via recrystallization or column chromatography.

Table 2: Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Fmoc Protection | Fmoc-Cl, NaHCO₃, THF/H₂O, 0°C → RT | 85–90% |

| Purification | Silica gel chromatography (EtOAc/hexane) | >95% purity |

Applications in Scientific Research

Peptide Synthesis

-

Role: The Fmoc group protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling sequential coupling. The bromine atom allows post-synthetic modifications (e.g., Suzuki cross-coupling).

-

Case Study: Used in synthesizing brominated peptide inhibitors for kinase studies.

Drug Discovery

-

Targeted Therapeutics: Incorporation into peptidomimetics enhances binding affinity to hydrophobic protein pockets (e.g., HIV protease inhibitors) .

Bioconjugation

-

Antibody-Drug Conjugates (ADCs): The bromophenyl group facilitates site-specific conjugation via palladium-catalyzed reactions.

Protein Engineering

-

Non-Natural Amino Acids: Enables incorporation into recombinant proteins via nonsense codon suppression, altering enzymatic activity.

Future Directions and Research Gaps

Emerging Applications

-

Crystallography: Bromine’s heavy atom effect aids in phasing protein structures.

-

Photodynamic Therapy: Bromophenyl groups may enhance photosensitizer efficiency.

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume